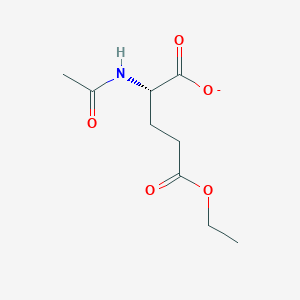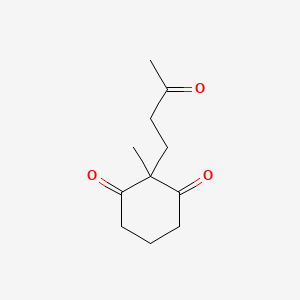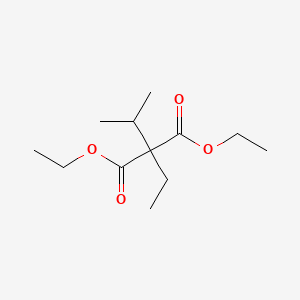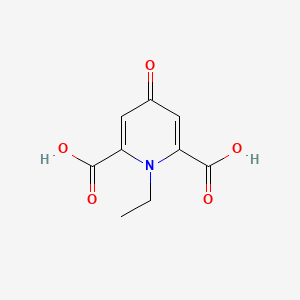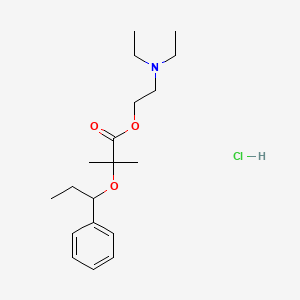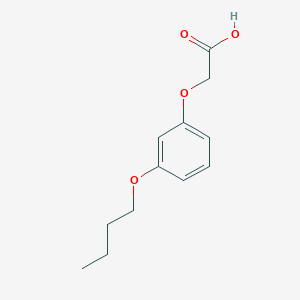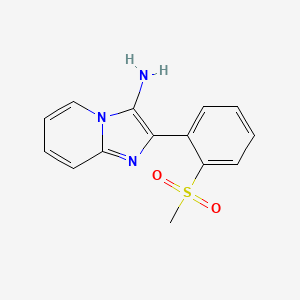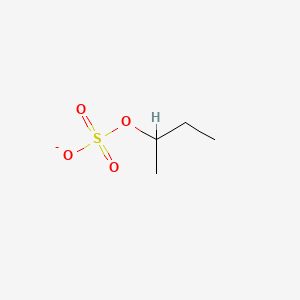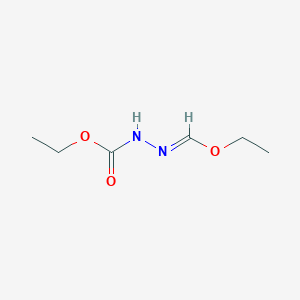
Phenyl N,N-dimethyl-P-phenylphosphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N,N-dimethyl-P-phenylphosphonamidate is an organic compound with the molecular formula C14H16NO2P It is known for its unique structure, which includes a phosphonamidate group bonded to phenyl and N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N,N-dimethyl-P-phenylphosphonamidate can be synthesized through the reaction of dimethyl phenylphosphonite with benzyl azide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as argon, and stirred at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl N,N-dimethyl-P-phenylphosphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or N,N-dimethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonates, while reduction results in phosphines.
Scientific Research Applications
Phenyl N,N-dimethyl-P-phenylphosphonamidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidate linkages.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological phosphonamidate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Phenyl N,N-dimethyl-P-phenylphosphonamidate involves its interaction with molecular targets such as enzymes. The phosphonamidate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylphosphine: Similar in structure but lacks the phosphonamidate group.
N,N-Dimethyl-p-phenylenediamine: Contains a similar N,N-dimethyl group but differs in its overall structure and reactivity.
Uniqueness
Phenyl N,N-dimethyl-P-phenylphosphonamidate is unique due to its phosphonamidate group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in enzyme inhibition set it apart from other similar compounds.
Properties
CAS No. |
5467-93-6 |
|---|---|
Molecular Formula |
C14H16NO2P |
Molecular Weight |
261.26 g/mol |
IUPAC Name |
N-methyl-N-[phenoxy(phenyl)phosphoryl]methanamine |
InChI |
InChI=1S/C14H16NO2P/c1-15(2)18(16,14-11-7-4-8-12-14)17-13-9-5-3-6-10-13/h3-12H,1-2H3 |
InChI Key |
KNDCSEDECNWVKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



